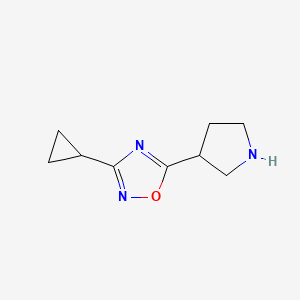
3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Descripción general
Descripción
“3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole” is a chemical compound with the molecular formula C9H13N3O .
Molecular Structure Analysis
The molecular structure of “3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole” consists of a cyclopropyl group, a pyrrolidin-3-yl group, and a 1,2,4-oxadiazole group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole” would depend on its molecular structure. It has a molecular weight of 179.219 Da .
Aplicaciones Científicas De Investigación
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles, including structures similar to 3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole, have been extensively studied for their therapeutic potential across a wide range of diseases. These compounds are known for their ability to interact effectively with various enzymes and receptors due to their structural features, including nitrogen atoms similar to pyridine. This interaction facilitates a broad spectrum of biological activities, making 1,3,4-oxadiazole derivatives promising candidates in medicinal chemistry for the treatment of diseases such as cancer, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, viral diseases, and more. The wide-ranging therapeutic applications highlight the significant potential of these compounds in drug development and therapeutic interventions (Verma et al., 2019).
Metal-Ion Sensing Applications
Beyond their therapeutic applications, 1,3,4-oxadiazole compounds, including variants like 3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole, have shown remarkable utility in the field of metal-ion sensing. These compounds are integral in the development of chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of coordination sites (N and O donor atoms). This makes them ideal for detecting and sensing various metal ions, a capability that is essential in environmental monitoring, biomedical research, and the development of diagnostic tools (Sharma et al., 2022).
Antimicrobial Activity
The antimicrobial properties of 1,3,4-oxadiazole derivatives have been a significant focus of research, given the global challenge of antimicrobial resistance. These compounds, including those structurally related to 3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole, have demonstrated potent activity against a variety of microbial pathogens. Their efficacy often surpasses that of existing antibiotics, making them promising candidates for the development of new antimicrobial drugs. This potential is critical in the ongoing fight against drug-resistant bacteria and the search for novel antimicrobial agents (Glomb & Świątek, 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on “3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole” would depend on the specific scientific or industrial context in which this compound is used. Potential areas of interest could include its synthesis, its reactivity, its physical and chemical properties, and its potential applications .
Propiedades
IUPAC Name |
3-cyclopropyl-5-pyrrolidin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-6(1)8-11-9(13-12-8)7-3-4-10-5-7/h6-7,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWKRAJPWOGTQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one](/img/structure/B1445174.png)
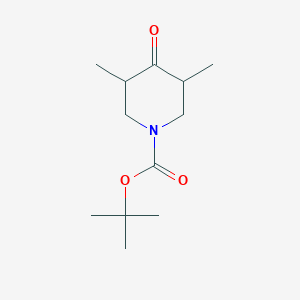



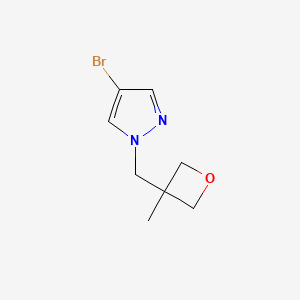
![2-Boc-2-azabicyclo[2.2.2]octane-6-one](/img/structure/B1445184.png)
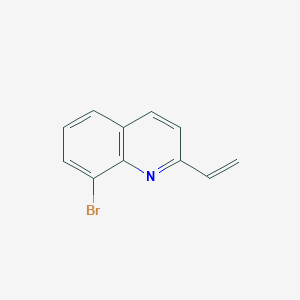
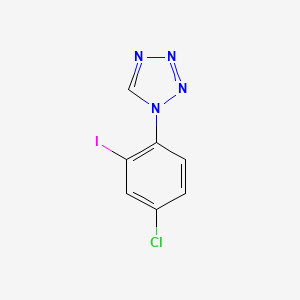

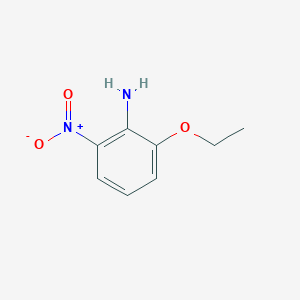
![7-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1445193.png)